4-Methoxy-N'~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide
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Overview
Description
4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide is a chemical compound with the molecular formula C35H32N4O10. It is also known by its CAS number: 374685-31-1 . This compound belongs to the class of hydrazones and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthetic route for 4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide involves the condensation of 4-methoxybenzohydrazide with 2-nitrobenzaldehyde. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product .
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol) with the addition of a mild acid catalyst (e.g., acetic acid). The reaction mixture is stirred for several hours until completion.
Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers and early discovery scientists have access to this compound as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide can undergo various chemical reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions can modify the nitro group or other functional groups.
Substitution: Substitution reactions at the aromatic rings are possible.
Common reagents include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and acid/base catalysts.
Major products formed from these reactions include derivatives with altered functional groups or substitution patterns.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity and potential applications in organic synthesis.
- Limited research exists, but its hydrazone moiety suggests potential bioactivity.
- Further studies are needed to explore its pharmacological properties.
- Not widely used in industry due to its rarity and limited availability.
Mechanism of Action
The exact mechanism by which 4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide exerts its effects remains largely unexplored. its structural features suggest potential interactions with biological targets or pathways.
Comparison with Similar Compounds
4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide is unique due to its specific combination of functional groups. Similar compounds may include other hydrazones or nitro-substituted benzohydrazides, but each will have distinct properties and applications.
Properties
Molecular Formula |
C19H19N5O6 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-[(3E)-3-[(4-methoxybenzoyl)hydrazinylidene]-2-nitropropylidene]amino]benzamide |
InChI |
InChI=1S/C19H19N5O6/c1-29-16-7-3-13(4-8-16)18(25)22-20-11-15(24(27)28)12-21-23-19(26)14-5-9-17(30-2)10-6-14/h3-12,15H,1-2H3,(H,22,25)(H,23,26)/b20-11+,21-12+ |
InChI Key |
BNKFLDOEBMZCMV-HGEIODPWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C([N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC(C=NNC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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